2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative characterized by the presence of two amino groups at positions 2 and 4, and a hydroxyl group at position 6 on the pyrimidine ring. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase and aromatic amino acid hydroxylases .
Mechanism of Action
Mode of Action
DAHP inhibits GCH1 by dual mechanisms . At relatively low concentrations, DAHP emulates BH4 and engages the GFRP-dependent feedback inhibitory system . At higher concentrations, DAHP competes directly for binding with GTP substrate . This dual mode of action allows DAHP to effectively block the production of BH4 .
Biochemical Pathways
By inhibiting GCH1, DAHP blocks the synthesis of BH4 . This results in the suppression of NO production , as BH4 is a crucial cofactor for NOSs . Therefore, the primary biochemical pathway affected by DAHP is the de novo synthesis of BH4 and subsequently, the NO synthesis pathway .
Pharmacokinetics
It’s worth noting that the design of dahp and similar compounds aims to ensure proper hydrophilicity for cell entry .
Result of Action
The inhibition of GCH1 by DAHP leads to a decrease in the synthesis of BH4 . As a result, the activity of NOSs, which require BH4 as a cofactor, is suppressed . This leads to a reduction in the production of NO .
Action Environment
The design of dahp and similar compounds takes into account the need to cross the cell wall to function at the whole cell level .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with GTP cyclohydrolase I, inhibiting its function and thus blocking the synthesis of tetrahydrobiopterin (BH4) . This interaction is crucial as BH4 is a cofactor for several enzymes, including nitric oxide synthase, which is involved in the production of nitric oxide .
Cellular Effects
The effects of this compound on cells are profound. By inhibiting the synthesis of BH4, it suppresses the production of nitric oxide . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GTP cyclohydrolase I, thereby inhibiting the enzyme’s function . This prevents the conversion of GTP to BH4, leading to a decrease in nitric oxide production .
Metabolic Pathways
This compound is involved in the pterin synthesis pathway, where it inhibits GTP cyclohydrolase I, the enzyme responsible for the first step in the synthesis of BH4 from GTP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction mixture is refluxed, and the product is isolated by adjusting the pH with formic acid or acetic acid .
Industrial Production Methods
In industrial settings, this compound can be produced by chlorinating this compound with phosphorus oxychloride, followed by quenching with alcohol and neutralizing with ammonia water to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and ammonia are employed for substitution reactions
Major Products
The major products formed from these reactions include 2,4-diamino-6-chloropyrimidine and various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A chlorinated derivative used in the synthesis of minoxidil.
2,4-Diamino-5-aryl-6-substituted pyrimidines: These derivatives have been studied for their anti-tubercular activity.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and its related pathways. Its ability to inhibit nitric oxide production also distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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